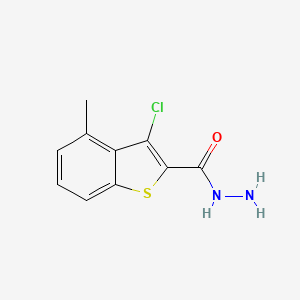

3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-5-3-2-4-6-7(5)8(11)9(15-6)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGXTSRTLFBEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178996 | |

| Record name | 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-51-5 | |

| Record name | 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzo[b]thiophene-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-4-methyl-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-chloro-4-methyl-1-benzothiophene-2-carbohydrazide can be contextualized against related benzothiophene carbohydrazides (Table 1). Key differences in substituents, synthesis, and applications are highlighted below.

Table 1: Structural and Functional Comparison of Benzothiophene Carbohydrazides

*Molecular weights are approximate, calculated from molecular formulas inferred from substituents.

Key Findings:

Substituent Effects on Reactivity and Bioactivity: Electron-donating groups (e.g., 4-CH₃): The methyl group in the target compound enhances steric hindrance and may improve solubility in non-polar solvents compared to bulkier analogs like the pentadecyl-containing derivative . Halogen variations (e.g., 4-Br vs. 3-Cl): Bromine at position 4 increases molecular weight and lipophilicity, which correlates with improved membrane permeability in antibacterial assays .

Synthetic Pathways: The target compound is synthesized via direct hydrazide formation, whereas derivatives like the pentadecyl-substituted hydrazone require additional condensation steps with aldehydes (e.g., 2-hydroxy-4-pentadecylbenzaldehyde) in ethanol/acetic acid . Nitro and ethyl substituents are introduced during benzothiophene ring functionalization prior to carbohydrazide formation, requiring nitration or alkylation protocols .

Crystallographic and Spectroscopic Trends :

- X-ray studies of analogs (e.g., pentadecyl derivative) reveal planar benzothiophene cores and intramolecular hydrogen bonding between the hydrazide NH and adjacent substituents, stabilizing the structure .

- IR spectra consistently show N–H stretches at ~3200 cm⁻¹ and C=O vibrations at ~1650 cm⁻¹, confirming the carbohydrazide motif .

Biological Activity

3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a benzothiophene core with chloro and methyl substituents, as well as a carbohydrazide functional group. These structural characteristics are believed to influence its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 239.71 g/mol |

| CAS Number | 956576-51-5 |

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Antimicrobial Activity : The compound displays notable antimicrobial properties, potentially through its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies have shown it to be effective against several bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. Its mechanism may involve the modulation of signaling pathways related to cell survival.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings indicate promising antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have reported the following IC values for cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.2 |

These values suggest that the compound has moderate potency against various cancer cell lines, warranting further investigation into its therapeutic potential.

Case Studies

- Antimicrobial Study : A recent study investigated the effects of this compound on biofilms formed by Staphylococcus aureus. The compound was found to significantly reduce biofilm formation at sub-MIC concentrations, indicating its potential application in treating biofilm-associated infections.

- Cancer Cell Line Analysis : In another study, the compound was tested on MCF-7 cells, where it induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests a mechanism of action that involves programmed cell death, which is crucial for cancer treatment strategies.

Comparative Analysis with Related Compounds

The biological activity of this compound can also be compared to structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Chloro-N'-(pyridin-2-ylmethylene)-benzothiophene-2-carbohydrazide | Antimicrobial | |

| 3-Chloro-N'-(4-hydroxybenzylidene)-benzothiophene-2-carbohydrazide | Antimicrobial, anti-inflammatory | |

| 6-Methoxy-benzothiophene-2-carbohydrazide | Antimicrobial and anti-inflammatory |

This comparative analysis highlights the diverse biological activities exhibited by benzothiophene derivatives, suggesting a common mechanism linked to their structural features.

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-methyl-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate. Key steps include:

Acylation : React the carbonyl chloride intermediate with anhydrous hydrazine in ethanol under reflux (70–80°C) for 6–8 hours.

Purification : Recrystallize the crude product using methanol or ethanol to achieve >95% purity.

- Optimization Tips :

- Use dry solvents to minimize side reactions.

- Control temperature to avoid decomposition of the hydrazide group.

- Example Reaction Table :

| Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Carbonyl chloride + N₂H₄ | Ethanol | 75 | 7 | 78 | 97 |

| . |

Q. How is this compound structurally characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

NMR : Confirm substituent positions via and NMR chemical shifts (e.g., methyl protons at δ ~2.5 ppm, aromatic protons in benzothiophene ring δ 7.1–7.8 ppm).

X-ray Crystallography : Resolve crystal structure using SHELXL (for refinement) and validate with PLATON (e.g., C–Cl bond length ~1.74 Å, torsion angles for hydrazide conformation) .

- Key Data Table :

| Technique | Key Observations |

|---|---|

| NMR | δ 8.2 (s, NH), 2.4 (s, CH₃) |

| X-ray | Space group P2₁, Z = 2, R-factor < 0.05 |

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water (3:1 v/v) for high recovery (>85%) and purity.

- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for complex mixtures.

- Critical Note : Avoid prolonged heating to prevent hydrazide decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the hydrazide group in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with electrophiles (e.g., aldehydes) under varying pH (4–9) to assess nucleophilicity.

- DFT Calculations : Model transition states using Gaussian09 (B3LYP/6-31G*) to predict regioselectivity in cyclization reactions.

- Example : Hydrazide reacts preferentially at the NH₂ group over the benzothiophene ring due to higher electron density .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

Validate Models : Cross-check docking results (AutoDock Vina) with experimental IC₅₀ values (e.g., antifungal assays).

Solvent Effects : Account for solvent polarity in simulations; discrepancies often arise from implicit solvent models.

- Case Study : Predicted high binding affinity (ΔG = -9.2 kcal/mol) but low observed activity may indicate poor membrane permeability .

Q. What strategies resolve conflicting spectral data during structural analysis?

- Methodological Answer :

- Multi-Technique Validation : Combine IR (C=O stretch ~1650 cm⁻¹), mass spectrometry (M⁺ at m/z 254), and XRD.

- Dynamic NMR : Detect tautomerism or rotational barriers in the hydrazide moiety (e.g., variable-temperature NMR).

- Example : Ambiguous NOE correlations can be clarified via - HMBC to confirm hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.